N-(3-acetylphenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(20-2)9-7-12/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPFULVZGXCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Acid Chloride Intermediate
Reaction Mechanism and Stoichiometry
The most widely documented method involves converting 4-methoxybenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 3-acetylaniline (Figure 1). The reaction proceeds in two stages:
Formation of 4-Methoxybenzoyl Chloride :
Amidation with 3-Acetylaniline :
- Reagents : The crude 4-methoxybenzoyl chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 3-acetylaniline in aqueous ammonia.
- Conditions : Vigorous stirring at room temperature for 3 hours.
- Workup : The precipitate is filtered, washed with water, and dried to yield the product.
Table 1: Reaction Parameters and Yield for Acid Chloride Method
Coupling Agent-Assisted Synthesis
Use of N,N’-Dicyclohexylcarbodiimide (DCC)
To bypass the hygroscopic and corrosive nature of acid chlorides, carbodiimide-based coupling agents are employed. This method is particularly advantageous for acid-sensitive substrates.
- Reaction Setup :
- Reagents : 4-Methoxybenzoic acid, 3-acetylaniline, DCC, and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
- Conditions : Stirring at room temperature for 8–12 hours.
- Workup : The mixture is washed with 5% HCl, NaHCO₃, and water. The organic layer is dried over anhydrous Na₂SO₄ and purified via column chromatography.
Table 2: Reaction Parameters and Yield for DCC Method
| Parameter | Value |
|---|---|
| 4-Methoxybenzoic Acid | 500 mg (3.28 mmol) |
| 3-Acetylaniline | 443 mg (3.28 mmol) |
| DCC | 745 mg (3.61 mmol) |
| DMAP | 40 mg (0.33 mmol) |
| Solvent | Dichloromethane |
| Yield | 85–90% |
Alternative Methods and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 4-methoxybenzoic acid, 3-acetylaniline, and HATU in DMF is irradiated at 100°C for 15 minutes, achieving yields comparable to conventional methods (80–85%).
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.
- Temperature : Reactions above 40°C risk acetyl group decomposition, necessitating strict temperature control.
Table 3: Solvent Optimization Data
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 71 | 95 |
| DCM | 85 | 97 |
| DMF | 88 | 93 |
Characterization and Analytical Data
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride | 71–78 | 95–97 | High |
| DCC Coupling | 85–90 | 97–99 | Moderate |
| Microwave-Assisted | 80–85 | 93–95 | Low |
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of N-(3-carboxyphenyl)-4-methoxybenzamide.
Reduction: Formation of N-(3-hydroxyphenyl)-4-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-4-methoxybenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key compounds:
Biological Activity
N-(3-acetylphenyl)-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a benzamide structure with an acetyl group at the meta position and a methoxy group at the para position. The molecular formula is , and it exhibits unique chemical properties due to the specific arrangement of its substituents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetyl and methoxy groups enhance its binding affinity, potentially leading to inhibition or activation of specific pathways involved in disease processes. Research suggests that this compound may inhibit certain enzymes linked to cancer and viral infections, thereby exhibiting therapeutic potential .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and metabolic functions .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells by interfering with tubulin polymerization, similar to other known anticancer agents. It has been reported to arrest cancer cells in the G2/M phase of the cell cycle . Further investigations are needed to elucidate its efficacy in vivo.
Antiviral Activity
This compound has also been studied for its antiviral properties, particularly against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). Compounds with similar structures have shown significant antiviral activity, suggesting that this compound may exhibit comparable effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key structural features and associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Acetyl at meta position | Antimicrobial, Anticancer |
| N-(4-acetylphenyl)-4-methoxybenzamide | Acetyl at para position | Antibacterial |
| N-(3-acetylphenyl)-3-methylbenzamide | Methyl substitution | Antitubercular |
| N-(2-acetylphenyl)-3-methoxybenzamide | Acetyl at ortho position | Antioxidant |
Case Studies and Research Findings
- Antiviral Activity Study : A series of novel N-phenylbenzamide compounds were synthesized and evaluated for their antiviral activities against HCV. Some derivatives exhibited IC50 values significantly lower than existing treatments, indicating a promising avenue for further research .
- Anticancer Efficacy : In vivo studies demonstrated that certain derivatives of benzamide compounds were effective in reducing tumor size in xenograft models. The mechanism involved binding to the colchicine site on tubulin, which inhibited cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-4-methoxybenzamide, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Start with coupling 3-acetylaniline with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Optimize reaction time and temperature (e.g., 0°C to room temperature) to minimize side reactions like acetylation of the methoxy group. Monitor progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using -NMR and -NMR to confirm regioselectivity .
- Risk Mitigation : Conduct a hazard analysis for reagents (e.g., acyl chlorides) and employ PPE and fume hoods .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm). Compare retention times to standards .
- Structural Confirmation :
- -NMR: Look for characteristic peaks: acetyl group (δ ~2.6 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- HRMS: Confirm molecular ion ([M+H]) with <5 ppm error .
- Advanced Techniques : X-ray crystallography for absolute configuration (if crystals form) or FT-IR to confirm amide C=O stretching (~1650 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Screening Strategy :
- Antimicrobial : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., trypsin inhibition with BAPNA substrate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- SAR Framework :
- Substituent Variations : Synthesize analogs with modified acetyl (e.g., trifluoroacetyl) or methoxy groups (e.g., ethoxy, nitro). Compare bioactivity and solubility .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., EGFR kinase PDB: 1M17). Validate with mutagenesis studies .
- Data Interpretation : Apply linear regression to correlate logP values with cytotoxicity (IC) .
Q. What mechanistic insights explain this compound’s redox activity in biological systems?
- Experimental Approach :
- Redox Profiling : Cyclic voltammetry to identify oxidation/reduction potentials (e.g., nitro group reduction at ~-0.5 V vs. Ag/AgCl) .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA assay in treated cells; correlate ROS levels with apoptosis (Annexin V/PI staining) .
- Enzyme Binding Studies : Surface plasmon resonance (SPR) to measure binding kinetics with cytochrome P450 isoforms .
Q. How should researchers address contradictions in reported toxicity data for this compound analogs?
- Case Study :
- Ames Test Discrepancies : Compare mutagenicity of the parent compound vs. derivatives (e.g., 3-nitro vs. 3-acetyl groups) under standardized OECD guidelines .
- Cytotoxicity Variability : Replicate assays across multiple cell lines and labs, controlling for culture conditions (e.g., serum concentration, passage number) .
- Meta-Analysis : Use statistical tools (e.g., random-effects model) to aggregate data from PubChem and independent studies .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Method | Reference |
|---|---|---|---|
| Molecular Weight | 313.34 g/mol | HRMS | |
| logP | 2.8 ± 0.3 | Shake-flask (octanol/water) | |
| Solubility (HO) | 0.12 mg/mL (25°C) | Equilibrium solubility assay |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | IC (μM, HeLa) | MIC (μg/mL, S. aureus) | Mutagenicity (Ames Test) |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | 32 | Negative |
| N-(3-nitrophenyl)-4-methoxybenzamide | 8.7 ± 0.9 | 25 | Positive |
| N-(3-trifluoroacetylphenyl)-4-methoxybenzamide | 18.9 ± 2.1 | 45 | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
